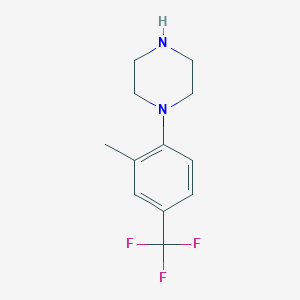
1-(Chloromethyl)-3-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-ethynylbenzene is an organic compound with the molecular formula C9H7Cl It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethynyl group (-C≡CH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-ethynylbenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides (e.g., HCl) or other electrophiles, leading to the formation of substituted alkenes or alkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Addition Reactions: Hydrogen halides (HX) or other electrophiles in the presence of catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thioethers.
Addition Reactions: Formation of substituted alkenes or alkanes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-ethynylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-ethynylbenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In addition reactions, the ethynyl group provides a site for electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)benzene: Lacks the ethynyl group, making it less reactive in addition reactions.
3-Ethynylbenzene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-(Bromomethyl)-3-ethynylbenzene: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness: 1-(Chloromethyl)-3-ethynylbenzene is unique due to the presence of both chloromethyl and ethynyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C9H7Cl |
|---|---|
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-ethynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 |
InChI-Schlüssel |
IIYKBXPZRQPEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


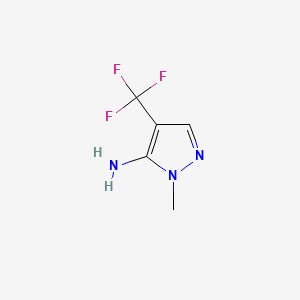

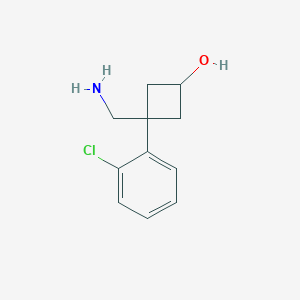

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
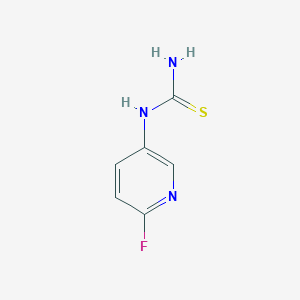

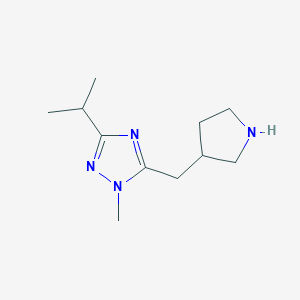
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
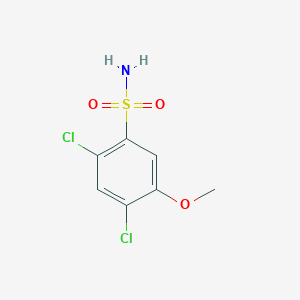
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
